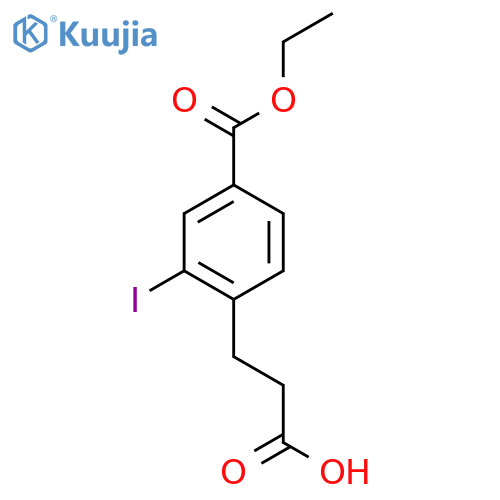

Cas no 1806699-84-2 (Ethyl 4-(2-carboxyethyl)-3-iodobenzoate)

1806699-84-2 structure

商品名:Ethyl 4-(2-carboxyethyl)-3-iodobenzoate

CAS番号:1806699-84-2

MF:C12H13IO4

メガワット:348.133696317673

CID:4957953

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(2-carboxyethyl)-3-iodobenzoate

-

- インチ: 1S/C12H13IO4/c1-2-17-12(16)9-4-3-8(10(13)7-9)5-6-11(14)15/h3-4,7H,2,5-6H2,1H3,(H,14,15)

- InChIKey: DLLTWBACIRNJIW-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=O)OCC)C=CC=1CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 280

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004900-250mg |

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate |

1806699-84-2 | 97% | 250mg |

470.40 USD | 2021-06-21 | |

| Alichem | A015004900-500mg |

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate |

1806699-84-2 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015004900-1g |

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate |

1806699-84-2 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1806699-84-2 (Ethyl 4-(2-carboxyethyl)-3-iodobenzoate) 関連製品

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2039-76-1(3-Acetylphenanthrene)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量